7-Bromo-1,5-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 3rd position on the naphthyridine ring. It has a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
This compound belongs to the class of 1,5-naphthyridines, which are known to exhibit a variety of biological activities
Mode of Action
It is known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents . The specific interactions of 7-Bromo-1,5-naphthyridine-3-carboxylic acid with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
As a member of the 1,5-naphthyridines class, this compound may potentially influence a variety of biochemical pathways
Result of Action
As a 1,5-naphthyridine derivative, it may exhibit a variety of biological activities
Preparation Methods
One common synthetic route involves the use of 3-bromo-1,5-naphthyridine as a starting material, which is then subjected to various chemical reactions to introduce the carboxylic acid group . Industrial production methods may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to efficiently introduce the desired functional groups .
Chemical Reactions Analysis
7-Bromo-1,5-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the naphthyridine ring.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly used to introduce aryl or alkyl groups at specific positions on the naphthyridine ring.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It is used as a building block for the synthesis of various biologically active molecules and as a probe to study biological pathways.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
7-Bromo-1,5-naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,7-Naphthyridine-3-carboxylic acid, 8-amino-5-bromo-: This compound has an amino group at the 8th position and a bromine atom at the 5th position, making it structurally similar but with different functional groups.
3-Bromo-1,5-naphthyridine: This compound lacks the carboxylic acid group, making it a simpler derivative of the naphthyridine family.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-1,5-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-2-8-7(12-4-6)1-5(3-11-8)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFSPJLZYGKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.